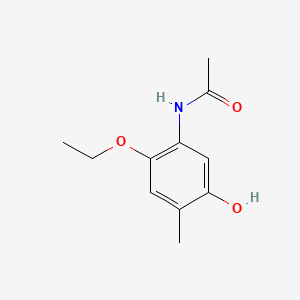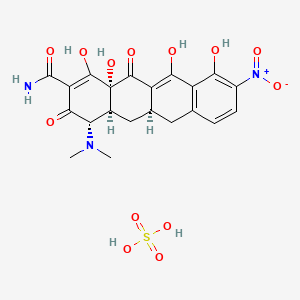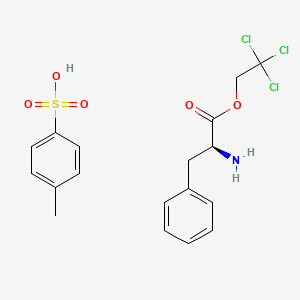
N-叔丁氧羰基阿莫沙平
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butoxycarbonyl Amoxapine is a derivative of Amoxapine, a tricyclic antidepressant. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of Amoxapine. This modification is often used in organic synthesis to protect amine groups during chemical reactions.
科学研究应用
N-tert-Butoxycarbonyl Amoxapine has several applications in scientific research:
Biology: Employed in the study of biochemical pathways involving amine-containing compounds.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
Target of Action
N-tert-Butoxycarbonyl Amoxapine, also known as Boc-Amoxapine, is a derivative of Amoxapine . Amoxapine primarily targets the reuptake of norepinephrine and serotonin (5-HT) . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, which can alleviate symptoms of depression .
Mode of Action
Boc-Amoxapine interacts with its targets by decreasing the reuptake of norepinephrine and serotonin . This interaction results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
It is known that the compound affects the norepinephrine and serotonin pathways, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in downstream effects such as mood elevation.
Pharmacokinetics
It is known that the compound is a derivative of amoxapine, which is well-absorbed from the gastrointestinal tract and extensively metabolized in the liver . The ADME properties of Boc-Amoxapine and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of Boc-Amoxapine’s action primarily involve an increase in the concentration of norepinephrine and serotonin in the synaptic cleft . This can lead to enhanced neurotransmission and potential alleviation of depressive symptoms .
生化分析
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical reactions .
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of the compound change over time, potentially involving the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the compound’s effects vary with dosage, potentially involving threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound is involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is likely that the compound is localized to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl Amoxapine typically involves the reaction of Amoxapine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .
Industrial Production Methods
Industrial production methods for N-tert-Butoxycarbonyl Amoxapine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
N-tert-Butoxycarbonyl Amoxapine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include the deprotected Amoxapine and various substituted derivatives, depending on the nucleophiles used in the substitution reactions.
相似化合物的比较
Similar Compounds
N-tert-Butoxycarbonyl Loxapine: Another Boc-protected derivative of a tricyclic antidepressant.
N-tert-Butoxycarbonyl Dibenzoxazepine: A Boc-protected derivative of a dibenzoxazepine compound.
Uniqueness
N-tert-Butoxycarbonyl Amoxapine is unique in its specific application as a protected form of Amoxapine, allowing for selective chemical modifications and studies of its pharmacological properties without interference from the amine group. This makes it particularly valuable in the synthesis of complex molecules and in pharmaceutical research .
属性
IUPAC Name |
tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDBIDPRJPHCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747244 |
Source


|
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-84-1 |
Source


|
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)

![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)




